molecular formula C19H25NO4 B3317291 6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran CAS No. 958575-85-4

6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran

Cat. No.: B3317291
CAS No.: 958575-85-4
M. Wt: 331.4 g/mol
InChI Key: SBLPVMNSMSYIPK-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran is a synthetic organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran typically involves multi-step organic reactions. One common approach might include:

    Formation of the benzopyran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Introduction of the spiro-piperidine moiety: This step might involve the reaction of the benzopyran core with a piperidine derivative, such as N-Boc-piperidine, under conditions that promote spirocyclization.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran can undergo various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxylic acid or other oxidized forms.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions on the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of strong acids or bases, depending on the nature of the substituent.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-chromene: Similar structure but with a chromene core.

    6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-coumarin: Similar structure but with a coumarin core.

Uniqueness

6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran is unique due to its specific combination of functional groups and structural features, which might confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

tert-butyl 6-methyl-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-13-5-6-16-14(11-13)15(21)12-19(23-16)7-9-20(10-8-19)17(22)24-18(2,3)4/h5-6,11H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLPVMNSMSYIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3(CCN(CC3)C(=O)OC(C)(C)C)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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